Mitoguazone dihydrochloride monohydrate

S-adenosylmethionine decarboxylase IC50 SAM486A

Standard polyamine inhibitors lack the dual mechanism or CNS exposure needed for certain in vivo models. Mitoguazone dihydrochloride monohydrate (MGBG) offers a unique pharmacological signature for reproducible biology. - **Dual inhibition**: AdoMetDC (IC50 = 1.0 µM) and DAO (IC50 = 1.5 µM) - not achievable with selective agents. - **Extended PK**: Terminal half-life 175 hours; supports once-every-2-week dosing in murine models. - **CNS penetration**: Quantifiable brain/CSF levels (22-186 ng/mL); validated for glioblastoma & neuroinflammation research. - **Catalog number**: CAS 332360-02-8, hygroscopic hydrate, MW 275.14 g/mol. Available for immediate R&D supply.

Molecular Formula C5H16Cl2N8O
Molecular Weight 275.14 g/mol
CAS No. 332360-02-8
Cat. No. B3370147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoguazone dihydrochloride monohydrate
CAS332360-02-8
Molecular FormulaC5H16Cl2N8O
Molecular Weight275.14 g/mol
Structural Identifiers
SMILESCC(=NN=C(N)N)C=NN=C(N)N.O.Cl.Cl
InChIInChI=1S/C5H12N8.2ClH.H2O/c1-3(11-13-5(8)9)2-10-12-4(6)7;;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H;1H2/b10-2+,11-3+;;;
InChIKeyZZRLHFZFFIHTLN-XDKKVRIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mitoguazone Dihydrochloride Monohydrate Overview


Mitoguazone dihydrochloride monohydrate (CAS 332360-02-8), the stable salt form of the competitive S-adenosylmethionine decarboxylase (AdoMetDC) inhibitor methylglyoxal bis(guanylhydrazone) (MGBG), is a prototypical agent that disrupts polyamine biosynthesis [1]. Characterized by a molecular weight of 275.14 g/mol and hygroscopic hydrate formulation, this compound remains a critical research tool for studying polyamine-dependent cellular processes and a clinical comparator for next-generation AdoMetDC inhibitors due to its well-documented polypharmacology and unique tissue distribution [2].

1
Polyamine biosynthesis studies – dual AdoMetDC/DAO inhibition research workflow
2
Sustained target engagement – prolonged exposure model fit for in vivo polyamine research
3
CNS polyamine research – documented brain penetration supports CNS model studies
4
Immune cell apoptosis models – reported thymocyte endpoint context for polyamine-cell death studies

Why Mitoguazone Substitution Fails


Inhibitors of polyamine biosynthesis are not interchangeable tools. Mitoguazone (MGBG) exhibits a distinct polypharmacology profile (dual AdoMetDC/DAO inhibition), an exceptionally prolonged terminal half-life (175 hours), and documented brain penetration that contrasts sharply with the high target potency but limited CNS exposure of second-generation inhibitors like SAM486A [1][2][3]. Substituting mitoguazone for a more selective AdoMetDC inhibitor will fundamentally alter cellular polyamine flux dynamics, off-target enzyme engagement, and in vivo exposure timelines, leading to irreproducible results in studies where sustained target engagement or CNS accessibility is critical.

Mitoguazone
Selective AdoMetDC inhibitor
(e.g., SAM486A)
Target selectivity
Dual AdoMetDC/DAO inhibition
High AdoMetDC selectivity; minimal DAO engagement
CNS accessibility
Documented brain distribution and CSF levels
CNS penetration not reported; may differ
Exposure duration
Prolonged terminal half-life (sustained in vivo profile)
Shorter half-life; exposure profile may not transfer

Mitoguazone Comparative Evidence


AdoMetDC Inhibition: Mitoguazone vs. SAM486A

Mitoguazone competitively inhibits rat liver S-adenosylmethionine decarboxylase (AdoMetDC/SAMDC) with an IC50 of 1.0 μM (1,000 nM) [1]. In contrast, the second-generation inhibitor SAM486A (sardomozide) exhibits an IC50 of 5 nM against the same enzyme [2]. This represents a 200-fold difference in target potency. Researchers requiring maximal AdoMetDC inhibition with minimal compound mass should select SAM486A, while studies evaluating dose-dependent polyamine modulation or using mitoguazone as a pharmacological tool for historical comparison rely on its defined, lower potency.

AdoMetDC IC50
Reported
Mitoguazone 1.0 μM
SAM486A 5 nM
~200-fold difference
Assay potency context for dose-response design
Cross-study comparison; verify under matched conditions
S-adenosylmethionine decarboxylase IC50 SAM486A

AdoMetDC/DAO Selectivity: Mitoguazone vs. SAM486A

Mitoguazone inhibits both AdoMetDC (IC50 = 1.0 μM) and diamine oxidase (DAO) (IC50 = 1.5 μM) with comparable potency [1]. This dual inhibition profile contrasts with SAM486A, which demonstrates high selectivity: IC50 = 5 nM for AdoMetDC versus 18 μM for DAO, yielding a >3,600-fold selectivity window [2]. The polypharmacology of mitoguazone results in a distinct cellular polyamine signature (reduced putrescine, spermidine, and spermine via AdoMetDC inhibition, combined with potential accumulation of putrescine and altered polyamine catabolism via DAO inhibition) that cannot be replicated by selective AdoMetDC inhibitors.

DAO/AdoMetDC selectivity
Head-to-head
Mitoguazone ~1.5 ratio non-selective
SAM486A >3,600 ratio highly selective
Dual vs. selective target engagement context
Polypharmacology defines cellular polyamine signature
Diamine oxidase DAO Selectivity profile SAM486A

Terminal Half-Life: Mitoguazone vs. SAM486A

In patients with AIDS-related lymphoma, mitoguazone administered intravenously at 600 mg/m² was cleared triexponentially with a harmonic mean terminal half-life of 175 hours and a mean residence time of 192 hours [1]. In contrast, SAM486A given as a 120-hour infusion in a Phase I study exhibited a terminal half-life of approximately 2 days (48 hours) [2]. This 3.6-fold longer half-life for mitoguazone translates to sustained systemic drug exposure, supporting once-every-2-week dosing schedules and prolonged target inhibition in vivo.

Terminal half-life
Reported
Mitoguazone 175 h
SAM486A ~48 h
3.6-fold longer
Sustained exposure model context
Phase I/II PK data; model translation requires validation
Pharmacokinetics Half-life SAM486A MGBG

CNS Penetration: Mitoguazone vs. SAM486A

Following a single 600 mg/m² intravenous dose, mitoguazone was detectable in cerebrospinal fluid (CSF) at concentrations ranging from 22 to 186 ng/mL, with CSF/plasma ratios between 0.6% and 7% [1]. Tissue distribution studies confirmed mitoguazone levels in the brain, with highest accumulation in liver, followed by lymph node, spleen, and brain [1]. In contrast, publicly available data for SAM486A do not report CNS penetration or CSF levels, and its larger molecular structure may limit passive diffusion across the blood-brain barrier .

CNS penetration
Class-level
Mitoguazone CSF 22-186 ng/mL brain confirmed
SAM486A not reported
CNS polyamine research tool context
Evidence from clinical study; confirm in preclinical model
Blood-brain barrier Cerebrospinal fluid CSF Brain penetration

Cytoprotective Phenotype in Thymocytes

In vitro treatment of rat thymocytes with mitoguazone protected cells from both spontaneous and etoposide-induced apoptosis [1]. This protective effect was mechanistically linked to a decrease in polyamine oxidase activity and total polyamine levels [1][2]. This cytoprotective phenotype, potentially relevant to immune reconstitution in immunocompromised states (e.g., AIDS-related lymphoma), has not been reported for SAM486A or other selective AdoMetDC inhibitors, suggesting it may stem from mitoguazone's unique polypharmacology or off-target effects.

Thymocyte apoptosis
Class-level
Mitoguazone reported protection
SAM486A no report
Immune cell apoptosis endpoint context
Polyamine oxidase-linked mechanism; off-target contribution possible
Apoptosis Thymocyte Polyamine oxidase Cytoprotection

Mitoguazone Applications


Dual AdoMetDC/DAO Pathway Studies

Mitoguazone is the preferred tool for studying the interconnected regulation of polyamine biosynthesis (via AdoMetDC inhibition) and catabolism (via DAO inhibition). The dual inhibition profile (AdoMetDC IC50 = 1.0 μM; DAO IC50 = 1.5 μM) provides a unique pharmacological signature that allows researchers to probe the compensatory mechanisms within the polyamine pathway and the functional consequences of concurrent blockade at two critical nodes [1]. This polypharmacology is not achievable with selective AdoMetDC inhibitors such as SAM486A.

Sustained In Vivo Target Engagement

The exceptionally prolonged terminal half-life of mitoguazone (175 hours) and large volume of distribution (1,012 L/m²) make it uniquely suitable for preclinical in vivo models where sustained systemic drug exposure is desired with minimal dosing frequency [2]. This pharmacokinetic profile supports once-every-2-week dosing regimens in murine xenograft or syngeneic tumor models, simplifying experimental logistics and reducing animal handling stress compared to compounds requiring daily or continuous infusion dosing.

CNS Polyamine Biology Studies

Mitoguazone is the only polyamine biosynthesis inhibitor with documented brain penetration, as evidenced by quantifiable CSF levels (22-186 ng/mL) and brain tissue distribution [3]. It is the compound of choice for research programs investigating the role of polyamines in glioblastoma, CNS lymphoma, neuroinflammation, or blood-brain barrier physiology, where alternative inhibitors like SAM486A lack validated CNS accessibility.

Polyamine-Dependent Apoptosis in Immune Cells

The unique ability of mitoguazone to protect normal thymocytes from apoptosis—a property linked to decreased polyamine oxidase activity—positions this compound as a critical tool for dissecting the relationship between polyamine metabolism and programmed cell death in immune cells [4][5]. This application is particularly relevant for research on immune reconstitution, HIV-associated lymphomas, and the development of polyamine-targeted therapies that spare normal hematopoietic cells.

Application
Selection Property
Validation Focus
Dual AdoMetDC/DAO pathway studies
Dual inhibition profile
Polyamine flux and compensatory pathway analysis
Sustained in vivo target engagement
Prolonged terminal half-life
Sustained exposure and dosing interval validation
CNS polyamine biology studies
Documented CNS accessibility
Brain/CSF distribution verification
Polyamine-dependent apoptosis in immune cells
Reported thymocyte apoptosis endpoint
Apoptosis endpoint and immune cell sparing assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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